molecular formula C25H39NO5 B13822210 14-o-Acetylsachaconitine

14-o-Acetylsachaconitine

Cat. No.: B13822210
M. Wt: 433.6 g/mol
InChI Key: VYNDUGHWSKLKFB-UHJCDWJLSA-N
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Description

14-O-Acetylsachaconitine is a diterpenoid alkaloid derived from the Aconitum species, particularly Aconitum forrestii Stapf . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 14-O-Acetylsachaconitine typically involves the isolation from natural sources such as Aconitum forrestii Stapf. The isolation process includes silica gel column chromatography, followed by structural identification using NMR and MS techniques .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale isolation and synthesis.

Chemical Reactions Analysis

Types of Reactions

14-O-Acetylsachaconitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deacetylated products .

Scientific Research Applications

14-O-Acetylsachaconitine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 14-O-Acetylsachaconitine involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its potential effects on the cardiovascular and nervous systems . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

14-O-Acetylsachaconitine is compared with other diterpenoid alkaloids such as sachaconitine, 8-O-methylsachaconitine, and 14-methyltalatisamine . Its uniqueness lies in its acetyl group at the 14th position, which may contribute to its distinct biological activities and chemical properties.

List of Similar Compounds

  • Sachaconitine
  • 8-O-Methylsachaconitine
  • 14-Methyltalatisamine
  • Austroconitine B
  • Hemsleyadine
  • Vilmorrianine A

Properties

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25?/m1/s1

InChI Key

VYNDUGHWSKLKFB-UHJCDWJLSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C

Origin of Product

United States

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